molecular formula C18H21ClN2O B13763841 3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride CAS No. 73816-50-9

3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride

Cat. No.: B13763841
CAS No.: 73816-50-9
M. Wt: 316.8 g/mol
InChI Key: OQXVTSILRRBSNS-UHFFFAOYSA-N
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Description

3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride is a synthetic compound that belongs to the indole class of organic compounds. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring system substituted with a 4-methoxybenzylamino group and an ethyl chain, forming a monohydrochloride salt. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indoline derivatives .

Mechanism of Action

The mechanism of action of 3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Properties

CAS No.

73816-50-9

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

2-(1H-indol-3-yl)ethyl-[(4-methoxyphenyl)methyl]azanium;chloride

InChI

InChI=1S/C18H20N2O.ClH/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18;/h2-9,13,19-20H,10-12H2,1H3;1H

InChI Key

OQXVTSILRRBSNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C[NH2+]CCC2=CNC3=CC=CC=C32.[Cl-]

Origin of Product

United States

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